N-Acetylprocainamide

Description

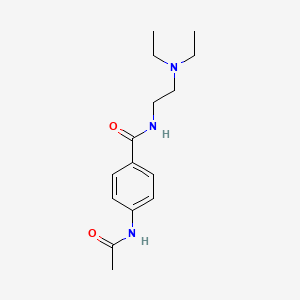

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-[2-(diethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEECCEWTUVWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34118-92-8 (mono-hydrochloride) | |

| Record name | Acecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048414 | |

| Record name | Acecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-44-1 | |

| Record name | N-Acetylprocainamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylprocainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Developmental History of N-Acetylprocainamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylprocainamide (NAPA), the primary and active metabolite of the Class Ia antiarrhythmic drug procainamide, has carved its own niche in the landscape of cardiac electrophysiology. Initially identified as a byproduct of procainamide metabolism, subsequent investigations revealed its distinct Class III antiarrhythmic properties, characterized by a prolongation of the cardiac action potential duration. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic profile, and the methodologies used for its characterization.

Introduction: From Metabolite to Therapeutic Agent

The story of this compound (NAPA) begins with its parent compound, procainamide. Procainamide was developed in the mid-20th century as a more stable alternative to procaine, which exhibited antiarrhythmic effects but was rapidly hydrolyzed in the body.[1] In the early 1970s, researchers identified this compound as the major metabolite of procainamide in humans.[2] This discovery was pivotal, as it was soon established that NAPA itself possessed significant antiarrhythmic activity.[2]

A key motivation for the independent development of NAPA was its pharmacokinetic profile. NAPA exhibits a longer elimination half-life compared to procainamide, suggesting the potential for less frequent dosing and improved patient compliance.[2] Furthermore, it was initially hoped that NAPA might exhibit a more favorable side-effect profile, particularly concerning the drug-induced lupus erythematosus syndrome associated with long-term procainamide therapy.[1] These factors spurred further investigation into NAPA as a standalone antiarrhythmic agent.

Mechanism of Action: A Class III Antiarrhythmic

This compound is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification.[3][4] Its primary mechanism of action involves the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] This channel is crucial for the repolarization phase of the cardiac action potential.

By inhibiting the IKr current, NAPA delays the efflux of potassium ions from cardiomyocytes during repolarization. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac tissue.[4][7] This prolonged refractory period makes the heart less susceptible to re-entrant arrhythmias, which are a common cause of tachycardias.

While procainamide, a Class Ia agent, primarily targets sodium channels, NAPA's selectivity for potassium channels defines its distinct electrophysiological profile.[8][9] However, some studies suggest that at higher concentrations, NAPA may also exhibit some sodium channel blocking activity.[2][10]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the cardiomyocyte.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound gathered from various clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Patient Population | Reference(s) |

| Elimination Half-life | 4.3 - 15.1 hours | Normal renal function | [3] |

| Up to 42 hours | Anephric patients | [3] | |

| Volume of Distribution (Vd) | 1.25 ± 0.28 L/kg | Patients with chronic ventricular arrhythmias | [11] |

| 1.5 L/kg | Functionally anephric patients on hemodialysis | [12] | |

| Total Body Clearance | 2.08 ± 0.36 mL/min/kg | Normal renal function | [3] |

| 3.28 ± 0.52 mL/min/kg | Normal renal function | [3] | |

| Protein Binding | ~10% | [3] | |

| Bioavailability (Oral) | >80% | [3] | |

| Renal Excretion (unchanged) | 59 - 89% | Normal renal function | [3] |

Table 2: Therapeutic and Toxic Concentrations of this compound

| Concentration Type | Plasma Concentration | Clinical Context | Reference(s) |

| Therapeutic Range | 12.0 - 18.0 mcg/mL | General therapeutic drug monitoring | [13] |

| 15 - 25 mcg/mL | Suppression of chronic ventricular premature beats | [3] | |

| Critical/Toxic Value | >40.0 mcg/mL | General therapeutic drug monitoring | [13] |

| Combined Procainamide + NAPA Therapeutic Range | 10 - 30 mg/L | Patients on CRRT | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Determination of this compound in Plasma/Serum by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on several published methods for the simultaneous analysis of procainamide and NAPA.[1][8][14][15]

Objective: To quantify the concentration of this compound in biological matrices.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

Reverse-phase C18 column

-

Internal standard (e.g., N-propionylprocainamide)

-

Mobile phase: Acetonitrile/methanol and aqueous buffer (e.g., phosphate or acetate buffer) with pH adjustment.

-

Extraction solvent: Dichloromethane or a mixture of organic solvents.

-

Reagents for pH adjustment (e.g., sodium hydroxide, hydrochloric acid).

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or vacuum centrifuge)

Procedure:

-

Sample Preparation:

-

To 1.0 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard.

-

Vortex mix briefly.

-

-

Extraction:

-

Add 5 mL of extraction solvent to the sample.

-

Vortex mix vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge at 2000-3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge at a controlled temperature (e.g., 40°C).

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the mobile phase.

-

Vortex mix to dissolve the residue.

-

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20-50 µL) of the reconstituted sample onto the HPLC system.

-

Elute the compounds isocratically or with a gradient using the prepared mobile phase at a constant flow rate.

-

Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm or 280 nm).

-

-

Quantification:

-

Identify and quantify the peaks corresponding to NAPA and the internal standard based on their retention times.

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of NAPA in the original sample by comparing the peak area ratio of NAPA to the internal standard against the calibration curve.

-

HPLC Analysis Workflow

Caption: Workflow for the quantification of this compound in biological samples using HPLC.

Electrophysiological Analysis of hERG Channel Blockade by this compound using Patch-Clamp Technique

This protocol is a generalized representation based on standard methodologies for studying ion channel pharmacology.[2][16][17][18][19]

Objective: To characterize the inhibitory effect of this compound on the hERG potassium channel current.

Materials:

-

Cell line stably expressing hERG channels (e.g., HEK293 or CHO cells).

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular (bath) solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), pH adjusted to 7.4.

-

Intracellular (pipette) solution: Containing a high concentration of potassium (e.g., KCl or K-gluconate), EGTA, HEPES, and ATP, pH adjusted to 7.2.

-

This compound stock solution.

-

Perfusion system for drug application.

Procedure:

-

Cell Preparation:

-

Culture hERG-expressing cells to an appropriate confluency.

-

On the day of the experiment, gently detach the cells (e.g., using a non-enzymatic cell dissociation solution) and resuspend them in the extracellular solution.

-

Plate the cells in the recording chamber.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Fill the pipette with the filtered intracellular solution, avoiding air bubbles.

-

-

Whole-Cell Configuration:

-

Mount the pipette in the holder and lower it into the bath solution.

-

Apply positive pressure to the pipette and approach a target cell.

-

Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

-

Record baseline hERG currents in the absence of the drug.

-

-

Drug Application:

-

Using the perfusion system, apply the extracellular solution containing a known concentration of this compound to the cell.

-

Allow sufficient time for the drug effect to reach a steady state.

-

Record the hERG currents in the presence of NAPA using the same voltage protocol.

-

Wash out the drug with the control extracellular solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the amplitude of the hERG tail current before, during, and after drug application.

-

Calculate the percentage of current inhibition for each concentration of NAPA.

-

Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value of NAPA for hERG channel blockade.

-

Patch-Clamp Experimental Workflow

Caption: Workflow for characterizing hERG channel blockade by this compound using the patch-clamp technique.

Conclusion

The journey of this compound from a mere metabolite to a well-characterized Class III antiarrhythmic agent is a testament to the intricate nature of pharmacology and drug development. Its discovery highlighted the importance of studying drug metabolites, which can possess their own unique pharmacological profiles. The extensive research into its mechanism of action, primarily through the blockade of the hERG potassium channel, has provided valuable insights into the molecular basis of cardiac repolarization and arrhythmogenesis.

This technical guide has provided a comprehensive overview of the discovery, history, quantitative data, and key experimental methodologies associated with this compound. The structured presentation of pharmacokinetic data and detailed experimental protocols aims to serve as a valuable resource for scientists and researchers in the field of cardiovascular pharmacology and drug development. The continued study of NAPA and similar compounds will undoubtedly contribute to a deeper understanding of cardiac electrophysiology and the development of safer and more effective antiarrhythmic therapies.

References

- 1. Analysis for procainamide and N-acetyl procainamide in plasma or serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acecainide - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 8. Determination of plasma procainamide and this compound concentration by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. scielo.br [scielo.br]

- 11. This compound kinetics and clinical response during repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Procainamide and this compound during Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Procainamide and NAPA | MLabs [mlabs.umich.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. evotec.com [evotec.com]

Synthesis of N-Acetylprocainamide from Procainamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide. This document details the chemical transformation, experimental protocols, and relevant physicochemical data, offering a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

This compound (NAPA) is a Class III antiarrhythmic agent and the major metabolite of procainamide, a Class Ia antiarrhythmic drug. The conversion of procainamide to NAPA occurs in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of this metabolic conversion is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the patient population. Given that NAPA itself possesses significant antiarrhythmic activity, the synthesis of this metabolite is crucial for pharmacological studies, the development of analytical standards, and as a reference compound in metabolic research.

This guide focuses on the chemical synthesis of this compound from its parent compound, procainamide, through N-acetylation.

Chemical Reaction Pathway

The synthesis of this compound from procainamide involves the acetylation of the primary aromatic amine group of procainamide. A common and efficient method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aromatic amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond in this compound.

N-Acetylprocainamide's Mechanism of Action on Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug procainamide, is predominantly classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac potassium channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This technical guide provides a comprehensive overview of NAPA's effects on various potassium channels, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate these mechanisms, and the underlying signaling pathways.

Introduction

This compound (NAPA) exerts its antiarrhythmic effects by modulating the flow of potassium ions through specific channels in the cardiac cell membrane. This modulation leads to a delay in repolarization, a hallmark of Class III antiarrhythmic agents. However, the precise nature of NAPA's interaction with different potassium channel subtypes, and its potential effects on other ion channels, have been a subject of extensive research. Notably, the effects of NAPA can exhibit significant species-dependent variability, a crucial consideration in preclinical drug development. In some species, such as dogs, NAPA exhibits "pure" Class III activity, primarily prolonging the action potential duration without affecting the maximum upstroke velocity (Vmax). In contrast, in other species like the guinea pig, it can display Class IA characteristics by affecting Vmax, suggesting some level of sodium channel blockade.[1][2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on key cardiac potassium channels and action potential parameters.

Table 1: Inhibitory Potency of this compound on a Key Potassium Channel

| Channel Subtype | Current | Species | Cell Type | IC50 | Reference |

| hERG (KCNH2) | IKr | Guinea Pig | Cardiac Myocytes | 100 µmol/L | [4] |

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Species | Preparation | NAPA Concentration | Effect on APD90 | Effect on Vmax | Reference |

| Guinea Pig | Papillary Muscle | 7.0 mM | Increased to 420 ms (from 187 ms control) | Decreased to 48 V/s (from 134 V/s control) | [1] |

| Canine | Purkinje Fibers | 0.010-0.24 mM | Concentration-dependent increase | Small, not significant decrease |

Mechanism of Action on Potassium Channels

NAPA's primary therapeutic action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. By inhibiting this current, NAPA delays the repolarization phase (Phase 3) of the cardiac action potential, thereby prolonging the overall action potential duration.

The interaction of NAPA with the potassium channel is believed to occur at the pore-forming region of the channel, although the precise binding site and molecular interactions are still under investigation. The blockade is typically voltage- and state-dependent, meaning NAPA may have a higher affinity for the open or inactivated states of the channel.

While the most pronounced effect of NAPA is on IKr, its potential interactions with other potassium currents, such as the slow component of the delayed rectifier current (IKs) and the ultra-rapid delayed rectifier current (IKur) mediated by Kv1.5 channels, are also areas of active research.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the effects of this compound on cardiac potassium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.

Objective: To measure the effect of NAPA on specific potassium currents (e.g., IKr, IKur) in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells expressing the target channel).

Methodology:

-

Cell Preparation:

-

For primary cardiac myocytes: Enzymatic dissociation of ventricular or atrial tissue from animal models (e.g., guinea pig, rabbit, canine).

-

For heterologous expression: Transfection of a suitable cell line (e.g., HEK293) with the cDNA encoding the potassium channel of interest (e.g., hERG).

-

-

Solutions:

-

External (Bath) Solution (Tyrode's Solution):

-

NaCl: 135 mM

-

KCl: 5 mM

-

MgCl2: 1 mM

-

CaCl2: 2 mM

-

NaHCO3: 15 mM

-

Na2HPO4: 1 mM

-

Glucose: 11 mM

-

pH adjusted to 7.3-7.4 with NaOH, continuously gassed with 95% O2 / 5% CO2.

-

-

Internal (Pipette) Solution:

-

K-aspartate or K-gluconate: 120-140 mM

-

KCl: 10-20 mM

-

MgCl2: 1-2 mM

-

EGTA: 10 mM

-

HEPES: 10 mM

-

Mg-ATP: 2-5 mM

-

pH adjusted to 7.2 with KOH.

-

-

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting transmembrane currents.

-

-

Voltage-Clamp Protocol (for IKr/hERG):

-

Holding potential: -80 mV.

-

Depolarizing pulse: to a range of potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.

-

Repolarizing pulse: to a negative potential (e.g., -50 mV) to record the tail current, which is a measure of the channels that were open during the depolarizing step.

-

The protocol is repeated at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude before and after the application of NAPA.

-

-

Data Analysis:

-

The peak tail current amplitude is measured at each test potential.

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of NAPA.

-

The IC50 value is determined by fitting the data to the Hill equation.

-

Changes in channel kinetics (activation, deactivation, inactivation) are analyzed by fitting the current traces to appropriate exponential functions.

-

Action Potential Duration Measurement in Papillary Muscle

This ex vivo method provides insights into the integrated effect of a drug on the entire action potential waveform.

Objective: To measure the effect of NAPA on the action potential duration (APD) and other parameters in an intact cardiac tissue preparation.

Methodology:

-

Tissue Preparation:

-

The heart is rapidly excised from a euthanized animal (e.g., guinea pig).

-

The right ventricular papillary muscle is dissected and mounted in a tissue bath.

-

-

Superfusion and Stimulation:

-

The muscle is superfused with oxygenated Tyrode's solution at 37°C.

-

The preparation is stimulated at a constant frequency (e.g., 1 Hz) using a bipolar platinum electrode.

-

-

Intracellular Recording:

-

A sharp glass microelectrode filled with 3 M KCl is used to impale a cardiac myocyte.

-

The transmembrane potential is recorded using a high-input impedance amplifier.

-

-

Data Acquisition and Analysis:

-

Action potentials are recorded before and after the addition of NAPA to the superfusate.

-

Parameters such as the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential (RMP), and the maximum upstroke velocity (Vmax) are measured.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Simplified signaling pathway of this compound's action on potassium channels.

Caption: Experimental workflow for assessing NAPA's effect on potassium channels.

Conclusion

This compound is a clinically relevant antiarrhythmic agent whose primary mechanism of action is the blockade of cardiac potassium channels, most notably the hERG channel responsible for the IKr current. This action leads to a prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the electrophysiological effects of NAPA and to develop safer and more effective antiarrhythmic therapies. The species-dependent nature of NAPA's effects underscores the importance of careful preclinical evaluation in multiple models to accurately predict its clinical efficacy and safety profile. Further research is warranted to fully elucidate the molecular details of NAPA's interaction with various potassium channel subtypes and its potential off-target effects.

References

- 1. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Concomitant Block of the Rapid (I(Kr)) and Slow (I(Ks)) Components of the Delayed Rectifier Potassium Current is Associated With Additional Drug Effects on Lengthening of Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Acetylprocainamide as a Metabolite of Procainamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Procainamide, a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy and toxicity are significantly influenced by its primary and pharmacologically active metabolite, N-acetylprocainamide (NAPA). This technical guide provides a comprehensive overview of NAPA, delving into its formation, pharmacokinetic and pharmacodynamic profiles, clinical significance, and the analytical methodologies used for its quantification. The polymorphic nature of procainamide's metabolism, leading to variable NAPA levels among individuals, underscores the critical importance of therapeutic drug monitoring that includes both the parent drug and its active metabolite for safe and effective therapy.

The Metabolic Pathway: From Procainamide to NAPA

Procainamide is primarily metabolized in the liver through acetylation to form this compound.[1][2][3] This biotransformation is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which is subject to genetic polymorphism.[2][4][5]

The Role of N-acetyltransferase 2 (NAT2) Polymorphism

The genetic variability in the NAT2 enzyme results in distinct population phenotypes: "slow acetylators" and "fast acetylators".[5][6][7]

-

Slow Acetylators: These individuals have reduced NAT2 enzyme activity, leading to slower conversion of procainamide to NAPA. Consequently, they tend to have a lower NAPA/procainamide ratio in their plasma.[1][6][8] In slow acetylators, approximately 16-25% of a procainamide dose is converted to NAPA.[1][8]

-

Fast Acetylators: Possessing higher NAT2 activity, these individuals metabolize procainamide more rapidly, resulting in a higher plasma NAPA/procainamide ratio.[6] In fast acetylators, this conversion can be as high as 25-40% of the procainamide dose.[1][8]

This genetic difference is a key determinant of the pharmacokinetic variability and, consequently, the clinical response and potential for toxicity observed with procainamide therapy.[5]

Other Metabolic Pathways

Besides acetylation, procainamide can undergo other metabolic transformations. N-hydroxylation, mediated by enzymes like CYP2D6, can form procainamide hydroxylamine.[2] Further dealkylation of both procainamide and NAPA can also occur.[2] However, acetylation to NAPA remains the most clinically significant metabolic route.

Figure 1: Metabolic Pathway of Procainamide.

Comparative Pharmacokinetics: Procainamide vs. NAPA

NAPA exhibits distinct pharmacokinetic properties compared to its parent compound, procainamide. A key difference is its longer elimination half-life and primary reliance on renal excretion.[1][3][8] This leads to the accumulation of NAPA, particularly in patients with impaired renal function and in fast acetylators.[1][9]

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Procainamide | This compound (NAPA) | Reference(s) |

| Classification | Class IA Antiarrhythmic | Class III Antiarrhythmic | [3][10] |

| Elimination Half-life | 2.5 - 5 hours | 6.8 - 10.7 hours | [3][8][11][12] |

| Protein Binding | 10 - 20% | ~10% | [3][8] |

| Bioavailability (Oral) | 75 - 95% | ~85% | [3][13] |

| Primary Route of Elimination | Hepatic metabolism (acetylation) and Renal excretion (40-70% unchanged) | Primarily Renal excretion | [1][2][3][8] |

| Volume of Distribution | ~2 L/kg | Not explicitly stated, but accumulates in renal impairment | [13] |

| Renal Clearance | Approx. double creatinine clearance | Approx. 1.2 times creatinine clearance | [6] |

Pharmacodynamics and Mechanism of Action

Procainamide and NAPA have different electrophysiological effects, classifying them into distinct antiarrhythmic classes.

-

Procainamide (Class IA): Primarily acts by blocking fast sodium channels (Na+), which decreases the maximum upstroke velocity (Vmax) of the cardiac action potential.[12][14][15][16] This slows conduction velocity in the heart.[12][16][17] At higher concentrations, it can also prolong the action potential duration (APD).[14][15]

-

This compound (NAPA) (Class III): NAPA's primary effect is to block potassium channels (K+), which prolongs the APD and the effective refractory period without significantly affecting the Vmax or conduction velocity.[8][14][15][17] This is the hallmark of a Class III antiarrhythmic agent. However, some studies suggest that NAPA may also exhibit weak Class IA effects, particularly in species other than dogs.[14][15]

The accumulation of NAPA during chronic procainamide therapy can alter the overall electrophysiologic effect, shifting it from a predominantly Class IA action to a combined Class IA and Class III action.[18]

Figure 2: Drug Targets on Cardiac Ion Channels.

Clinical Significance and Therapeutic Drug Monitoring (TDM)

Due to the significant antiarrhythmic activity of NAPA and its potential for accumulation, monitoring of both procainamide and NAPA plasma concentrations is essential for safe and effective therapy.[1][3][8]

Rationale for Monitoring Both Compounds

-

Variable Metabolism: The NAT2 polymorphism leads to wide inter-individual variability in NAPA levels.

-

NAPA Accumulation: NAPA's longer half-life and renal clearance mean it can accumulate to levels exceeding the parent drug, especially in patients with renal dysfunction.[1][9][18]

-

Combined Effect: The overall antiarrhythmic and proarrhythmic effect is a sum of the contributions from both procainamide and NAPA.

-

Toxicity: Both compounds contribute to toxicity, particularly QTc prolongation, which can lead to Torsades de Pointes.[19][20] The combined concentration is often used to assess the risk of toxicity.[19][21]

Table 2: Therapeutic and Toxic Concentrations

| Analyte | Therapeutic Range (mcg/mL) | Toxic/Critical Range (mcg/mL) | Reference(s) |

| Procainamide | 4.0 - 10.0 | > 12.0 | [8][21][22] |

| This compound (NAPA) | 12.0 - 25.0 | ≥ 40.0 | [21][22] |

| Combined (Procainamide + NAPA) | 5.0 - 30.0 | > 30.0 | [1][19][21] |

Specimen collection for TDM should be a trough level, drawn immediately prior to the next oral dose or 6-12 hours after the start of a continuous IV infusion.[21][22]

Experimental Protocols

Protocol: Quantification of Procainamide and NAPA in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the simultaneous quantification of procainamide and NAPA in plasma or serum.[23][24][25][26]

Objective: To determine the concentrations of procainamide and NAPA in patient plasma samples.

Methodology:

-

Sample Preparation:

-

Pipette 1.0 mL of plasma into a centrifuge tube.[23]

-

Add an internal standard (e.g., p-nitro-N-(2-diethylaminoethyl)benzamide hydrochloride or N-propionylprocainamide).[23][26]

-

Adjust pH by adding a small volume of sodium hydroxide solution.[26]

-

Perform a liquid-liquid extraction using an organic solvent like methylene chloride.[26]

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.[26]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Generate a standard curve using known concentrations of procainamide and NAPA.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentrations in the unknown samples by interpolating from the standard curve.

-

Figure 3: Experimental Workflow for HPLC Quantification.

Protocol: In Vitro Metabolism Study Using Human Liver Microsomes

Objective: To characterize the in vitro metabolism of procainamide, primarily its conversion to NAPA.

Methodology: [2]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture in a suitable buffer (e.g., 20 mM phosphate-buffered saline, pH 7.4).

-

Add human liver microsomes (HLMs) to a final concentration of 0.5 mg/mL.

-

Add procainamide to the desired concentration (e.g., 20 µM).

-

Include necessary cofactors: 2 mM MgCl₂.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the enzyme cofactor, 2 mM NADPH.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the microsomal protein.

-

Transfer the supernatant for analysis.

-

Analyze the supernatant for the presence and quantity of procainamide and NAPA using a validated analytical method, such as LC-MS/MS, to confirm metabolite formation.

-

Toxicity Profile

Both procainamide and its metabolite NAPA can cause adverse effects.

-

Proarrhythmia: Both drugs prolong the QTc interval and can induce Torsades de Pointes, a life-threatening ventricular arrhythmia.[19][20] This risk is concentration-dependent.

-

Drug-Induced Lupus: Long-term administration of procainamide is associated with the development of a positive antinuclear antibody (ANA) test and a syndrome resembling systemic lupus erythematosus.[28] Interestingly, NAPA is significantly less likely to induce this autoimmune reaction, suggesting that the N-acetylation pathway is protective in this regard.[2][29]

-

Other Side Effects: Gastrointestinal disturbances, dizziness, and blurred vision have been reported with NAPA.[3][11] Hypotension can occur with procainamide, especially with rapid IV administration.[12]

Conclusion

This compound is not an inert byproduct but a pharmacologically active metabolite that significantly contributes to the therapeutic and toxic effects of procainamide therapy. Its distinct pharmacodynamic profile as a Class III antiarrhythmic agent and its pharmacokinetic properties, particularly its long half-life and dependence on renal clearance, necessitate a comprehensive understanding for any professional involved in drug development or clinical research. The genetic polymorphism of the NAT2 enzyme is a classic example of how pharmacogenomics directly impacts drug metabolism and clinical outcomes. Therefore, the simultaneous monitoring of both procainamide and NAPA is a critical requirement for optimizing treatment, ensuring patient safety, and guiding the development of new antiarrhythmic agents.

References

- 1. N‑acetylprocainamide (NAPA) conversion calculator to µmol/L, mg/L, mg/dL, mg/100mL, mg%, µg/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]

- 2. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acecainide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Drug metabolism - Wikipedia [en.wikipedia.org]

- 6. Polymorphic acetylation procainamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procainamide toxicity in a patient with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Potassium Channel | Drug Metabolite | TargetMol [targetmol.com]

- 11. Clinical pharmacology and antiarrhythmic efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. scielo.br [scielo.br]

- 15. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 18. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Procainamide and this compound during Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. meritushealth.com [meritushealth.com]

- 22. Procainamide and NAPA | MLabs [mlabs.umich.edu]

- 23. Determination of plasma procainamide and this compound concentration by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simultaneous quantification of procainamide and this compound with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. publications.ashp.org [publications.ashp.org]

- 29. Acecainide (this compound). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Acetylprocainamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-acetylprocainamide (NAPA), the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide. This document delves into the nuanced electrophysiological effects of NAPA, detailing its mechanism of action on cardiac ion channels, and presents available quantitative data, experimental methodologies, and key signaling pathways.

Introduction: From Procainamide to a Unique Antiarrhythmic Agent

Procainamide, a stalwart in the management of cardiac arrhythmias, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (Nav1.5), classifying it as a Class Ia antiarrhythmic agent.[1][2] However, its clinical utility is often influenced by its extensive metabolism to this compound (NAPA).[3] NAPA itself possesses significant antiarrhythmic properties, but with a distinct electrophysiological profile. While procainamide primarily slows the upstroke of the cardiac action potential (Phase 0), NAPA is predominantly classified as a Class III antiarrhythmic agent, acting by prolonging the action potential duration (APD) through the blockade of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel responsible for the rapid delayed rectifier potassium current (IKr).[3][4] This fundamental difference in the mechanism of action forms the cornerstone of the SAR exploration for NAPA and its analogs.

Core Structure-Activity Relationships

The transition from the primary aromatic amine in procainamide to the acetamido group in NAPA is the critical structural modification that shifts the pharmacological profile from a primary sodium channel blocker to a potassium channel blocker.

Key Structural Features:

-

Acetamido Group: The acetylation of the para-amino group on the benzene ring is the defining feature of NAPA. This modification reduces the basicity of the nitrogen, which is thought to decrease its affinity for the sodium channel binding site.

-

Aromatic Ring: The benzene ring serves as a crucial scaffold for interaction with the aromatic residues within the inner cavity of the hERG potassium channel.[5]

-

Carbonyl Group: The amide carbonyl oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity within the ion channel pore.

-

Linker: The ethylenediamine linker provides the appropriate spacing and flexibility for the molecule to orient itself within the binding pocket.

-

Tertiary Amine: The diethylamino group at the terminus is protonated at physiological pH, and this positive charge is essential for its interaction with the channel pore.

Quantitative Electrophysiological Data

The following table summarizes the comparative effects of procainamide and its N-acetylated metabolite, this compound, on key electrophysiological parameters in guinea pig papillary muscle. This data highlights the shift in activity from sodium channel blockade (indicated by a decrease in Vmax) to potassium channel blockade (indicated by an increase in HDT).

| Compound | Concentration (mM) | Maximum Upstroke Velocity (Vmax) (% of Control) | Half-Decay Time (HDT) (% of Control) | Primary Electrophysiological Effect | Reference |

| Procainamide | 0.8 | ↓ | ↔ | Sodium Channel Blockade | [5][6] |

| 3.5 | ↓↓ | ↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] | |

| 7.0 | ↓↓↓ | ↑↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] | |

| This compound | 0.8 | ↔ | ↔ | No Significant Effect | [5][6] |

| 3.5 | ↓ | ↔ | Sodium Channel Blockade | [5][6] | |

| 7.0 | ↓↓ | ↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] |

Vmax is the maximum rate of depolarization of the cardiac action potential and is a surrogate for sodium channel function. HDT is the half-decay time of the action potential, reflecting the duration of repolarization and is influenced by potassium channel activity.

Signaling Pathways and Experimental Workflows

Cardiac Action Potential Modulation by this compound

The following diagram illustrates the phases of the ventricular cardiac action potential and the primary ion channels involved. This compound's main effect is on Phase 3 repolarization through the blockade of IKr.

Caption: Cardiac action potential phases and the inhibitory effect of NAPA.

Experimental Workflow for Screening NAPA Analogs

This diagram outlines a typical preclinical screening cascade for the discovery and evaluation of novel antiarrhythmic agents based on the this compound scaffold.

Caption: A typical drug discovery workflow for NAPA analogs.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This protocol is fundamental for assessing the inhibitory activity of this compound analogs on the IKr current.

Objective: To measure the effect of test compounds on hERG potassium channels stably expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

-

Test compounds (NAPA analogs) dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

Microscope for cell visualization.

Procedure:

-

Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

-

Record baseline currents in the absence of the test compound.

-

-

Compound Application:

-

Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Allow sufficient time for the compound effect to reach a steady state (typically 2-5 minutes).

-

Record the hERG currents at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at -50 mV in the presence and absence of the compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of a compound's effect on the global electrophysiology of the heart.

Objective: To evaluate the effects of NAPA analogs on cardiac action potential duration and arrhythmias in an isolated perfused heart.

Procedure:

-

Heart Isolation: A laboratory animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

-

Electrogram Recording: Monophasic action potential electrodes are placed on the epicardial surface of the ventricle to record action potentials. A volume-conducted ECG is also recorded.

-

Compound Administration: After a stabilization period, the NAPA analog is infused into the perfusate at increasing concentrations.

-

Data Acquisition and Analysis: Action potential duration at 90% repolarization (APD90), QT interval, and the incidence of arrhythmias are measured and analyzed.

Conclusion and Future Directions

This compound represents a fascinating case study in drug metabolism leading to a distinct pharmacological entity. The acetylation of procainamide fundamentally shifts its primary antiarrhythmic mechanism from sodium channel blockade to potassium channel (hERG) blockade, thereby moving it from a Class Ia to a Class III agent. While a comprehensive quantitative SAR for a broad series of NAPA analogs is not yet fully established in publicly accessible literature, the foundational principles are clear: modifications to the acetamido group, the aromatic ring, and the terminal amine will significantly impact potency and selectivity for the hERG channel.

Future research should focus on the systematic synthesis and electrophysiological evaluation of NAPA derivatives to build a robust quantitative SAR model. This would involve exploring a diverse range of substituents on the aromatic ring to modulate lipophilicity and electronic properties, as well as modifying the linker and terminal amine to optimize interactions within the hERG channel pore. Such studies, guided by the detailed experimental protocols outlined in this guide, will be instrumental in the rational design of novel and safer Class III antiarrhythmic drugs with improved efficacy and reduced proarrhythmic risk.

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound kinetics and clinical response during repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arrhythmia control by selective lengthening of cardiac repolarization: role of this compound, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

In Vitro Characterization of N-Acetylprocainamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylprocainamide (NAPA), or acecainide, is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic drug, procainamide. While procainamide exhibits both sodium and potassium channel blocking properties, NAPA is predominantly classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of potassium channels, leading to a prolongation of the cardiac action potential duration and the effective refractory period.[1] This technical guide provides an in-depth overview of the in vitro characterization of NAPA, focusing on its electrophysiological effects, the experimental protocols used for its assessment, and its molecular interactions with cardiac ion channels.

While traditionally considered a "pure" Class III agent, some in vitro evidence suggests that NAPA may also exert effects on sodium channels, indicating a more complex pharmacological profile that can be species-dependent.[2][3] Understanding the detailed in vitro characteristics of NAPA is crucial for a comprehensive assessment of its therapeutic potential and proarrhythmic risk.

Electrophysiological Effects on Cardiac Action Potential

The hallmark in vitro effect of this compound is the prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. This is primarily achieved through the blockade of delayed rectifier potassium currents, which are crucial for the repolarization phase of the action potential. However, studies in different cardiac preparations have revealed nuances in its electrophysiological profile.

Quantitative Analysis of Action Potential Parameters

The following table summarizes the quantitative effects of NAPA on key cardiac action potential parameters from in vitro studies.

| Parameter | Species/Preparation | Concentration | Effect | Reference |

| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 0.8 mM | No significant change | [3] |

| 3.5 mM | Decrease | [3] | ||

| 7.0 mM | Decrease | [3] | ||

| Half-Decay Time (HDT) | Guinea Pig Papillary Muscle | 0.8 mM | No significant change | [3] |

| 3.5 mM | No significant change | [3] | ||

| 7.0 mM | Increase | [3] | ||

| Action Potential Duration (APD) | Canine Purkinje Fibers | 10-40 mg/L | Dose-dependent prolongation |

Vmax is an indicator of the fast sodium current (INa), and its reduction suggests a potential interaction with sodium channels. HDT and APD are measures of the repolarization duration, and their increase is consistent with the blockade of potassium currents (IK).

Molecular Interactions with Cardiac Ion Channels

NAPA's primary molecular target is the rapidly activating delayed rectifier potassium channel (IKr), encoded by the hERG gene. Blockade of this channel is the principal mechanism for its Class III antiarrhythmic effect. However, evidence also points towards an interaction with the voltage-gated sodium channel, Nav1.5, which mediates the cardiac fast sodium current (INa).

Potassium Channel (hERG) Blockade

NAPA's blockade of hERG channels delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram. While the precise IC50 value for NAPA on hERG channels is not consistently reported in the literature, its parent compound, procainamide, has a reported IC50 of approximately 139 µM.[4] It is generally understood that NAPA also acts as a hERG channel blocker, contributing to its primary antiarrhythmic activity.

Sodium Channel (Nav1.5) Blockade

While considered weaker than its effect on potassium channels, NAPA has been shown to interact with cardiac sodium channels.[3] Studies in guinea pig papillary muscle have demonstrated a reduction in Vmax at higher concentrations, indicative of sodium channel blockade.[3] This effect is less pronounced than that of procainamide, which is a potent sodium channel blocker. The dual action on both potassium and sodium channels in some experimental settings suggests that NAPA may not be a purely selective Class III agent and can exhibit a pharmacological profile with some Class IA characteristics.[2]

Specific IC50 values for this compound on hERG and Nav1.5 channels were not definitively available in the reviewed scientific literature.

Experimental Protocols

The in vitro characterization of this compound relies on established electrophysiological techniques. The following sections detail the methodologies for key experiments.

Cardiac Action Potential Recording in Papillary Muscle

This protocol is adapted from studies on guinea pig papillary muscle.[3]

1. Tissue Preparation:

-

Euthanize a guinea pig in accordance with institutional animal care and use committee guidelines.

-

Perform a thoracotomy and rapidly excise the heart.

-

Isolate the right ventricular papillary muscle in cold, oxygenated Tyrode's solution.

-

Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution maintained at 37°C.

2. Electrophysiological Recording:

-

Impale a cardiac myocyte with a glass microelectrode filled with 3 M KCl.

-

Record transmembrane action potentials using a high-impedance amplifier.

-

Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Allow the preparation to equilibrate until stable recordings are obtained.

3. Drug Application:

-

After obtaining baseline recordings, perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound.

-

Allow at least 30 minutes for drug equilibration before recording the effects.

-

Measure changes in action potential parameters such as Vmax and HDT.

4. Solutions:

-

Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 NaHCO3, 0.42 NaH2PO4, and 5.5 glucose. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol provides a general framework for assessing the effects of NAPA on specific ion channels (e.g., hERG, Nav1.5) expressed in heterologous systems (e.g., HEK293 cells).

1. Cell Culture:

-

Culture cells stably expressing the ion channel of interest under standard conditions.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an appropriate extracellular solution.

-

Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution.

-

Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential and apply voltage protocols to elicit the ionic current of interest.

3. Voltage-Clamp Protocols:

-

hERG (IKr): A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV), followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic tail current.

-

Nav1.5 (INa): A series of depolarizing steps from a negative holding potential (e.g., -120 mV) are used to elicit the fast-inactivating sodium current.

4. Drug Application and Data Analysis:

-

Apply NAPA at various concentrations to the perfusion solution.

-

Measure the inhibition of the ionic current at each concentration.

-

Construct a concentration-response curve and calculate the IC50 value.

5. Solutions:

-

Extracellular and Intracellular Solutions: The specific composition of these solutions will vary depending on the ion channel being studied to isolate the current of interest and maintain cell health.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of NAPA's action on cardiac myocytes and a typical experimental workflow for its in vitro characterization.

Caption: Proposed signaling pathway of this compound in cardiac myocytes.

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent blocker of the hERG potassium channel, consistent with its classification as a Class III antiarrhythmic agent. This action leads to a prolongation of the cardiac action potential duration. Furthermore, evidence suggests a secondary, weaker blocking effect on cardiac sodium channels at higher concentrations, which may contribute to its overall electrophysiological profile and could be a factor in its therapeutic and proarrhythmic actions. A thorough understanding of these in vitro properties, obtained through rigorous electrophysiological studies as outlined in this guide, is essential for the continued development and safe clinical use of this compound and related compounds. Further research to definitively determine the IC50 values of NAPA on key cardiac ion channels would provide a more complete quantitative understanding of its pharmacological profile.

References

- 1. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]

- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylprocainamide CAS number and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. This document delves into its core chemical and pharmacological properties, offering detailed experimental protocols and visual representations of key biological and analytical processes.

Core Compound Information

This compound is a significant metabolite of procainamide and is classified as a Class III antiarrhythmic agent.[1][2] Understanding its distinct pharmacological profile is crucial for therapeutic drug monitoring and in the development of new antiarrhythmic therapies.

Chemical Identity

| Identifier | Value |

| CAS Number | 32795-44-1[3] |

| Chemical Formula | C15H23N3O2[3] |

| IUPAC Name | 4-acetamido-N-[2-(diethylamino)ethyl]benzamide[3] |

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is essential for its effective and safe use.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 277.36 g/mol | [3] |

| Melting Point | 138-140 °C | [2] |

| pKa | 8.3 | [4] |

| LogP | 1.29 | [4] |

| Solubility | Soluble in DMSO |

Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~85% | [2] |

| Protein Binding | ~10% | [2] |

| Elimination Half-life | 4.3 - 15.1 hours | [2] |

| Metabolism | Primarily renal excretion, with some deacetylation to procainamide and other minor metabolites. | [2] |

| Excretion | 59-87% excreted unchanged in urine. | [2] |

| Therapeutic Range | 12.0 - 18.0 mcg/mL | [5] |

| Critical Value | >40.0 mcg/mL | [5] |

Mechanism of Action: Potassium Channel Blockade

This compound primarily exerts its antiarrhythmic effect by blocking potassium channels, which is characteristic of a Class III antiarrhythmic agent. This action prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing tachyarrhythmias.

Metabolic Pathway

This compound is the major metabolite of procainamide, formed through N-acetylation primarily by the enzyme N-acetyltransferase 2 (NAT2). NAPA itself can undergo further metabolism.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-acetylation of procainamide.

Materials:

-

Procainamide hydrochloride

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve procainamide hydrochloride in a minimal amount of water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is basic. This will free the procainamide base.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filtration: Filter the solution to remove the drying agent.

-

Acetylation: To the filtrate, add a slight molar excess of acetic anhydride dropwise while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of water.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: Dry the organic layer again over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantification of this compound in Plasma by HPLC

This protocol provides a framework for the determination of NAPA concentrations in plasma samples.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Methylene chloride (HPLC grade)

-

Sodium hydroxide solution

-

Acetic acid

-

N-propionylprocainamide (Internal Standard)

-

Plasma samples

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

To 0.5 mL of plasma in a centrifuge tube, add 0.1 mL of the internal standard solution (N-propionylprocainamide).

-

Alkalinize the mixture with sodium hydroxide solution.

-

Add 3 mL of methylene chloride, vortex for 30 seconds, and centrifuge for 5 minutes.

-

-

Extraction:

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of aqueous acetic acid and methanol (e.g., 750 mL of 10 mL/L acetic acid and 200 mL of methanol). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm or spectrofluorimetric detection.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the concentration of NAPA standards.

-

Determine the concentration of NAPA in the plasma samples from the calibration curve.

-

Analytical Workflow for Therapeutic Drug Monitoring

The therapeutic drug monitoring of this compound is crucial for optimizing efficacy and minimizing toxicity.

References

- 1. Arrhythmia control by selective lengthening of cardiac repolarization: role of this compound, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of N-Acetylprocainamide (NAPA) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Acetylprocainamide (NAPA) powder, a primary active metabolite of the antiarrhythmic drug procainamide. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document outlines solubility in various solvents, stability under diverse environmental conditions, and detailed experimental protocols.

Core Physicochemical Properties

This compound (IUPAC name: 4-acetamido-N-[2-(diethylamino)ethyl]benzamide) is a benzamide derivative. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.36 g/mol | [1] |

| Melting Point | 138-140 °C | [2] |

| pKa | 14.54 (predicted) | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. The data presented here has been compiled from various sources to provide a comprehensive profile.

Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Water (as hydrochloride salt) | 15 mg/mL, 20 mg/mL, 50 mg/mL | Described as "very soluble"[3][4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 90 mg/mL, 150 mg/mL, ≥ 100 mg/mL | High solubility[5][6][7] |

| Methanol | 1.0 mg/mL | A commercially available solution[8] |

| 1N Hydrochloric Acid | Soluble at 1% | Clear, colorless to faintly yellow solution[2][9] |

| In Vivo Formulation | 4 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7] |

Note: Solubility can be influenced by factors such as temperature, pH, and the solid-state form of the powder (e.g., free base vs. salt).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. The agitation should be vigorous enough to ensure thorough mixing without creating a vortex.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved powder to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or moles/liter, taking into account the dilution factor.

References

- 1. This compound | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 32795-44-1 [m.chemicalbook.com]

- 3. This compound = 99 HPLC, powder 34118-92-8 [sigmaaldrich.com]